molecular formula C10H9BrN2O4 B8157739 2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide

2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide

Cat. No.: B8157739
M. Wt: 301.09 g/mol
InChI Key: UEHFYFAZHLSEQC-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide is a benzamide derivative featuring a bromo substituent at the ortho position (C2), a nitro group at the para position (C4), and an oxetan-3-yl group attached via the amide nitrogen. This compound is of interest due to its unique substitution pattern, which influences its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

2-bromo-4-nitro-N-(oxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O4/c11-9-3-7(13(15)16)1-2-8(9)10(14)12-6-4-17-5-6/h1-3,6H,4-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHFYFAZHLSEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The oxetane ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • 4-Bromo-N-(2-nitrophenyl)benzamide ():

    • Bromo at C4 and nitro on the adjacent phenyl ring.
    • The para-bromo and ortho-nitro arrangement creates distinct electronic effects compared to the target compound’s ortho-bromo and para-nitro configuration.
    • Crystal structure analysis (R factor = 0.049) reveals planar geometry, with bond lengths consistent with strong electron-withdrawing effects from nitro groups .
  • 2-Chloro-4-nitrobenzamide Mannich Bases (): Chloro at C2 and nitro at C4, similar to the target compound but with chloro instead of bromo.

Amide Group Modifications

  • 4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide (): Substituted with a furanmethyl group and a methyl at C3. This difference likely impacts solubility and bioavailability .
  • SBI-0206965 (Pyrimidine-linked benzamide) ():

    • Features a pyrimidine ring and trimethoxyphenyl group, increasing molecular complexity.
    • The bromo substituent here is part of a pyrimidine scaffold, differing from the benzamide core in the target compound. This structural divergence suggests varied pharmacological targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictions
2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide ~295.1 Br (C2), NO₂ (C4), oxetan-3-yl Moderate water solubility (polar oxetan group)
4-Bromo-N-(2-nitrophenyl)benzamide ~321.1 Br (C4), NO₂ (adjacent phenyl) Low solubility (aromatic bulk)
2-Chloro-4-nitrobenzamide ~215.6 Cl (C2), NO₂ (C4) Low to moderate solubility

Note: Solubility predictions based on substituent polarity and molecular weight trends.

Analytical and Crystallographic Insights

  • Structural Determination :
    • Small-molecule analogs like 4-Bromo-N-(2-nitrophenyl)benzamide () were characterized using SHELX software (single-crystal X-ray diffraction), a method likely applicable to the target compound .
    • ORTEP-3 () facilitates thermal ellipsoid plotting, aiding in visualizing steric effects of the oxetan-3-yl group .

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